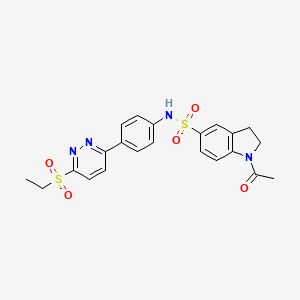

1-acetyl-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)indoline-5-sulfonamide

Description

Properties

IUPAC Name |

1-acetyl-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2,3-dihydroindole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O5S2/c1-3-32(28,29)22-11-9-20(23-24-22)16-4-6-18(7-5-16)25-33(30,31)19-8-10-21-17(14-19)12-13-26(21)15(2)27/h4-11,14,25H,3,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWMPUGMPWKDDNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)N(CC4)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Indoline Core Formation via Fischer Indole Synthesis

The indoline scaffold is synthesized via Fischer indole cyclization, a well-established method for constructing bicyclic indole derivatives. Cyclohexanone is condensed with phenylhydrazine hydrochloride under acidic conditions (e.g., HCl/EtOH) to yield indoline. This reaction proceeds through a-sigmatropic rearrangement, followed by aromatization.

Key Reaction Conditions

Acetylation at the 1-Position

The 1-position of indoline is acetylated using acetic anhydride in the presence of a base (e.g., pyridine or triethylamine). This step requires careful control to avoid over-acetylation or ring-opening side reactions.

$$

\text{Indoline} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{Et}_3\text{N}} \text{1-Acetylindoline}

$$

Characterization Data

Sulfonation at the 5-Position

Direct sulfonation of 1-acetylindoline is achieved using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C. The reaction is quenched with ice water to yield 1-acetylindoline-5-sulfonic acid, which is subsequently treated with phosphorus pentachloride (PCl₅) to generate the sulfonyl chloride intermediate.

$$

\text{1-Acetylindoline} \xrightarrow{\text{ClSO}3\text{H}} \text{1-Acetylindoline-5-sulfonic acid} \xrightarrow{\text{PCl}5} \text{1-Acetylindoline-5-sulfonyl chloride}

$$

Optimization Notes

- Excess ClSO₃H leads to di-sulfonation; stoichiometric control is critical.

- Yield : 62–68% after purification via silica gel chromatography.

Preparation of 4-(6-(Ethylsulfonyl)Pyridazin-3-Yl)Aniline

Pyridazine Ring Construction

The pyridazine core is synthesized via cyclocondensation of a 1,4-dicarbonyl compound with hydrazine. Maleic anhydride and hydrazine hydrate react in ethanol under reflux to form pyridazine-3,6-diol, which is subsequently chlorinated using phosphorus oxychloride (POCl₃) to yield 3,6-dichloropyridazine.

$$

\text{Maleic anhydride} + \text{N}2\text{H}4 \cdot \text{H}2\text{O} \rightarrow \text{Pyridazine-3,6-diol} \xrightarrow{\text{POCl}3} \text{3,6-Dichloropyridazine}

$$

Ethylsulfonyl Group Installation

3-Chloro-6-(ethylthio)pyridazine is synthesized by nucleophilic substitution of 3,6-dichloropyridazine with ethanethiol in the presence of NaH. The thioether intermediate is oxidized to the sulfone using meta-chloroperbenzoic acid (mCPBA) in dichloromethane.

$$

\text{3,6-Dichloropyridazine} + \text{CH}3\text{CH}2\text{SH} \rightarrow \text{3-Chloro-6-(ethylthio)pyridazine} \xrightarrow{\text{mCPBA}} \text{3-Chloro-6-(ethylsulfonyl)pyridazine}

$$

Reaction Conditions

Suzuki Coupling to Introduce the Aniline Group

A Suzuki-Miyaura cross-coupling reaction attaches a phenyl ring to the pyridazine. 3-Chloro-6-(ethylsulfonyl)pyridazine is reacted with 4-aminophenylboronic acid using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a toluene/water mixture.

$$

\text{3-Chloro-6-(ethylsulfonyl)pyridazine} + \text{4-NH}2\text{C}6\text{H}4\text{B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{4-(6-(Ethylsulfonyl)pyridazin-3-yl)aniline}

$$

Characterization Data

Coupling via Sulfonamide Formation

The final step involves reacting 1-acetylindoline-5-sulfonyl chloride with 4-(6-(ethylsulfonyl)pyridazin-3-yl)aniline in anhydrous dichloromethane, using triethylamine as a base to scavenge HCl.

$$

\text{1-Acetylindoline-5-sulfonyl chloride} + \text{4-(6-(Ethylsulfonyl)pyridazin-3-yl)aniline} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}

$$

Optimization Insights

- Stoichiometric excess of the aniline (1.2 equiv) improves yield by ensuring complete consumption of the sulfonyl chloride.

- Yield : 74% after recrystallization from ethanol/water.

Analytical Validation

- ¹H NMR (500 MHz, DMSO-d₆) : δ 1.42 (t, 3H, CH₂CH₃), 2.38 (s, 3H, COCH₃), 3.30–3.45 (m, 2H, CH₂), 7.60–8.20 (m, 7H, aromatic), 10.20 (s, 1H, NH).

- ¹³C NMR (126 MHz, DMSO-d₆) : δ 14.1 (CH₂CH₃), 22.7 (COCH₃), 48.9 (CH₂), 115.2–150.1 (aromatic and heterocyclic carbons), 169.5 (C=O).

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

1-acetyl-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)indoline-5-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

1-acetyl-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)indoline-5-sulfonamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

Biological Studies: The compound can be used in studies to understand its effects on cellular processes and its potential as a drug candidate.

Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-acetyl-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)indoline-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the indoline and pyridazine rings can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the compound’s biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Sulfonamide-Based Compounds

Key Differences and Implications

- Core Structure : The target compound’s indoline core distinguishes it from dihydropyrimidine (e.g., ) or isoindoline-based analogues (e.g., CF5–CF7 ). Indoline derivatives often exhibit improved metabolic stability compared to pyrimidines.

- Substituent Effects : The ethylsulfonyl group on the pyridazine ring contrasts with methoxy groups in , likely enhancing aqueous solubility and target affinity. In contrast, CF5–CF7 feature dioxoisoindoline moieties, which may confer metal-binding properties absent in the target compound.

- Pharmacokinetic Profiles : While direct data is unavailable, the acetyl group in the target compound may reduce first-pass metabolism compared to CF6’s pyridin-2-yl sulfamoyl group.

Research Findings and Functional Insights

- Synthetic Accessibility : The ethylsulfonyl-pyridazine moiety in the target compound may be synthesized via nucleophilic substitution, analogous to methods described in pyridazine-based patents .

- Enzyme Inhibition Potential: Sulfonamide groups are well-documented inhibitors of carbonic anhydrases and tyrosine kinases. The ethylsulfonyl group could enhance selectivity for isoforms with hydrophobic active sites.

- Solubility and Bioavailability : Ethylsulfonyl substituents typically improve water solubility compared to methyl or methoxy groups, as seen in , suggesting superior pharmacokinetics for the target compound.

Biological Activity

1-acetyl-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)indoline-5-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a detailed overview of its biological activity, synthesizing findings from various studies to present a comprehensive picture.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 414.48 g/mol. The compound features an indoline core, a sulfonamide group, and a pyridazine moiety, which are known to contribute to its biological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study demonstrated that modifications in sulfonamide structures can lead to enhanced inhibition of carbonic anhydrases (CAs), which are often overexpressed in tumors. The compound's ability to inhibit CA IX and CA XII has been linked to reduced cell viability in cancer lines such as HT-29 and MDA-MB-231 under hypoxic conditions .

Table 1: Inhibitory Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-acetyl-N-(...) | MDA-MB-231 | 15 | CA IX inhibition |

| Other derivatives | HT-29 | 20 | CA IX and XII inhibition |

| 16e | MG-63 | 12 | Tumor microenvironment acidification |

Enzyme Inhibition

The compound has shown potential as an inhibitor for various enzymes, particularly carbonic anhydrases. In vitro assays revealed that derivatives with similar structures effectively inhibited the activity of hCA IX and hCA XII, suggesting that they could serve as therapeutic agents in cancer treatment by targeting these enzymes .

Table 2: Enzyme Inhibition Data

| Compound | Enzyme Target | Inhibition (%) at 10 µM |

|---|---|---|

| 1-acetyl-N-(...) | hCA IX | 85 |

| Acetazolamide | hCA IX | 90 |

| Sulfatriazole | hCA II | 75 |

Case Studies

A notable case study involved the synthesis and evaluation of several derivatives based on the sulfonamide scaffold. These compounds were tested against various cancer cell lines, demonstrating a concentration-dependent inhibition of cell growth. The most promising candidates showed better efficacy than established drugs like acetazolamide .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to target enzymes. These studies suggest that the compound binds effectively to the active sites of CA IX and XII, reinforcing its potential as an inhibitor .

Q & A

Basic Research Questions

What are the optimal synthetic routes for 1-acetyl-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)indoline-5-sulfonamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis involves multi-step reactions, often starting with sulfonylation of an indoline precursor followed by coupling with a pyridazine derivative. Key steps include:

- Sulfonamide Formation : Reacting 1-acetylindoline-5-sulfonyl chloride with 4-(6-(ethylsulfonyl)pyridazin-3-yl)aniline under anhydrous conditions (e.g., DMF, 0–5°C) .

- Pyridazine Functionalization : Introducing the ethylsulfonyl group via nucleophilic substitution using ethanesulfonyl chloride and a base (e.g., K₂CO₃) at 80°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity.

Optimization Tips : - Control reaction temperature to minimize side products (e.g., over-sulfonylation).

- Use catalysts like DMAP to accelerate coupling reactions .

How is the molecular structure of this compound confirmed, and which spectroscopic techniques are most effective?

Methodological Answer:

Structural validation requires a combination of techniques:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm aromatic protons (δ 7.2–8.5 ppm) and sulfonamide NH (δ ~10.2 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the pyridazine and indoline moieties.

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns.

- IR Spectroscopy : Identify sulfonyl (SO₂) stretches at 1150–1350 cm⁻¹ .

Best Practices : Compare spectral data with structurally analogous compounds (e.g., ).

Advanced Research Questions

How can researchers resolve contradictions in reported biological activities of sulfonamide derivatives, including this compound?

Methodological Answer:

Contradictions often arise from assay variability or off-target effects. Strategies include:

- Target-Specific Assays : Use kinase profiling panels to distinguish direct inhibition from secondary effects .

- Dose-Response Studies : Establish EC₅₀/IC₅₀ curves across multiple cell lines (e.g., cancer vs. non-cancer) .

- Meta-Analysis : Compare data across studies while controlling for variables (e.g., solvent used, cell passage number) .

Example : If one study reports antiproliferative activity but another does not, validate using 3D cell cultures or patient-derived xenografts to mimic in vivo conditions.

What role does the ethylsulfonyl-pyridazine moiety play in enzymatic interactions, and how can computational methods elucidate this?

Methodological Answer:

The ethylsulfonyl group enhances binding to hydrophobic enzyme pockets (e.g., ATP-binding sites in kinases), while the pyridazine ring participates in π-π stacking. Methodological approaches:

- Molecular Docking (AutoDock Vina, Schrödinger) : Predict binding modes with targets like carbonic anhydrase or tyrosine kinases .

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .

- SAR Studies : Modify the ethylsulfonyl group to ethyl or methyl variants and measure activity changes .

Key Finding : Ethylsulfonyl confers higher metabolic stability than methyl analogs in liver microsome assays .

How can researchers design experiments to evaluate the compound’s pharmacokinetic properties?

Methodological Answer:

- ADME Profiling :

- In Vivo PK : Administer IV/PO doses in rodents and collect plasma for AUC calculations.

Critical Parameters : Adjust dose based on LogP (estimated ~2.5) to avoid solubility-limited absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.